![molecular formula C15H8N2OS B14323152 5H-Pyrido[3,2-a]phenothiazin-5-one CAS No. 105774-62-7](/img/structure/B14323152.png)
5H-Pyrido[3,2-a]phenothiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrido[3,2-a]phenothiazin-5-one is a heterocyclic compound with a fused ring structure that includes nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-a]phenothiazin-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of quinolinquinone with thiazolidine in a basic medium. This reaction can yield various isomeric products depending on the specific conditions and reagents used .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrido[3,2-a]phenothiazin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the nitrogen and sulfur atoms, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonic derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of dyes and pigments.
Mecanismo De Acción
The mechanism by which 5H-Pyrido[3,2-a]phenothiazin-5-one exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting transcription and replication processes. The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrido[3,2-a]phenoxazin-5-one: This compound is structurally similar and also exhibits potent antiproliferative activity.
Azabenzo[a]phenothiazine: Another related compound with potential antibiotic properties.
Azabenzo[b]phenoxazine: Similar in structure and used in the development of antimicrobial agents.
Uniqueness
5H-Pyrido[3,2-a]phenothiazin-5-one is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure contributes to its ability to intercalate with DNA and its potential as an anticancer agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
105774-62-7 |
|---|---|
Fórmula molecular |
C15H8N2OS |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
pyrido[3,2-a]phenothiazin-5-one |
InChI |
InChI=1S/C15H8N2OS/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H |
Clave InChI |
XVULXICEZDPLLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3S2)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



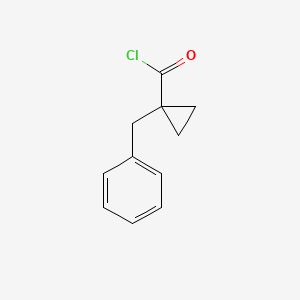
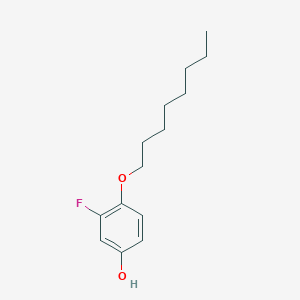
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
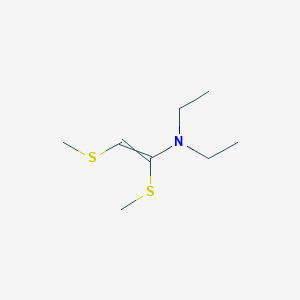
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


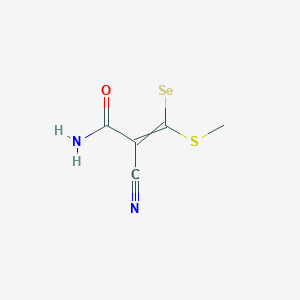
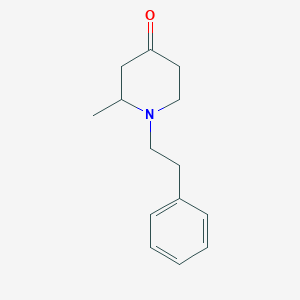
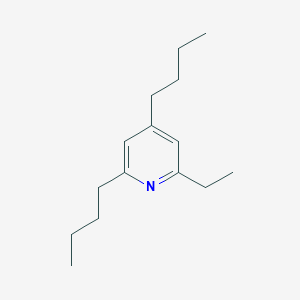
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
